molecular formula C8H13BrF2 B13176871 3-(3-Bromopropyl)-1,1-difluorocyclopentane

3-(3-Bromopropyl)-1,1-difluorocyclopentane

Cat. No.: B13176871
M. Wt: 227.09 g/mol
InChI Key: FTBNSXFGIKWAPE-UHFFFAOYSA-N
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Description

3-(3-Bromopropyl)-1,1-difluorocyclopentane is an organic compound that features a cyclopentane ring substituted with a bromopropyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromopropyl)-1,1-difluorocyclopentane typically involves the bromination of a suitable precursor. One common method is the reaction of 1,1-difluorocyclopentane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromopropyl)-1,1-difluorocyclopentane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Bromopropyl)-1,1-difluorocyclopentane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Bromopropyl)-1,1-difluorocyclopentane involves its reactivity as an electrophile. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromopropyl)-1,1-difluorocyclopentane is unique due to the presence of both bromine and fluorine atoms, which impart specific reactivity and stability. The combination of these substituents allows for a wide range of chemical transformations and applications that are not possible with similar compounds .

Properties

Molecular Formula

C8H13BrF2

Molecular Weight

227.09 g/mol

IUPAC Name

3-(3-bromopropyl)-1,1-difluorocyclopentane

InChI

InChI=1S/C8H13BrF2/c9-5-1-2-7-3-4-8(10,11)6-7/h7H,1-6H2

InChI Key

FTBNSXFGIKWAPE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC1CCCBr)(F)F

Origin of Product

United States

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